molecular formula C19H18Si B174160 Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 147492-76-0

Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-

Cat. No.: B174160
CAS No.: 147492-76-0
M. Wt: 274.4 g/mol
InChI Key: RSOQJTKWWKYGHF-UHFFFAOYSA-N
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Description

Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- is a chemical compound with the molecular formula C17H18Si. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its unique structure, which includes a trimethylsilyl group attached to a phenylethynyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- typically involves the reaction of trimethylsilylacetylene with a phenyl-substituted acetylene derivative. The reaction is often carried out in the presence of a catalyst, such as a palladium complex, under an inert atmosphere to prevent oxidation. The reaction conditions usually include elevated temperatures and anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds.

Scientific Research Applications

Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenylethynyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (Trimethylsilyl)phenylacetylene
  • Phenyl(trimethylsilyl)acetylene
  • Phenylethynyltrimethylsilane
  • Trimethyl(phenylethynyl)silane
  • 1-Phenyl-2-(trimethylsilyl)acetylene
  • Acetylene, 1-phenyl-2-trimethylsilyl-

Uniqueness

Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- is unique due to its dual phenylethynyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in the design of advanced materials and drug delivery systems.

Properties

IUPAC Name

trimethyl-[2-[4-(2-phenylethynyl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Si/c1-20(2,3)16-15-19-13-11-18(12-14-19)10-9-17-7-5-4-6-8-17/h4-8,11-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOQJTKWWKYGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477184
Record name Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147492-76-0
Record name Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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